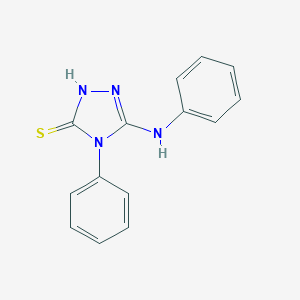

5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol

Beschreibung

Eigenschaften

IUPAC Name |

3-anilino-4-phenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4S/c19-14-17-16-13(15-11-7-3-1-4-8-11)18(14)12-9-5-2-6-10-12/h1-10H,(H,15,16)(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVANMXLTWBUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NNC(=S)N2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065715 | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-phenyl-5-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14132-84-4 | |

| Record name | 2,4-Dihydro-4-phenyl-5-(phenylamino)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14132-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014132844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-phenyl-5-(phenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-phenyl-5-(phenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-anilino-4-phenyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ANILINO-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94E7X5RL4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Synthesis of Potassium Dithiocarbazinate Intermediates

The process begins with the preparation of potassium dithiocarbazinates, which serve as critical intermediates. For example, phenylacetic acid hydrazide reacts with carbon disulfide in ethanolic potassium hydroxide to form potassium 3-(phenylacetyl)dithiocarbazinate. This intermediate is isolated in near-quantitative yields and used without further purification.

Reaction Conditions :

-

Hydrazide : Phenylacetic acid hydrazide (0.10 mol)

-

Solvent : Absolute ethanol (200 mL)

-

Reagents : Carbon disulfide (0.15 mol), KOH (0.15 mol)

-

Agitation : 12–18 hours at room temperature

-

Precipitation : Dilution with dry ether (250 mL)

Formation of Thiosemicarbazides

The potassium dithiocarbazinate intermediate is subsequently reacted with aryl isothiocyanates to form 1,4-substituted thiosemicarbazides. For instance, condensation with phenyl isothiocyanate in dry benzene under reflux yields 1-phenylacetyl-4-phenylthiosemicarbazide.

Key Data :

Alkaline Cyclization to Triazole-3-thiols

Cyclization of thiosemicarbazides in alkaline media (e.g., 2N NaOH) produces the triazole core. For example, 1-phenylacetyl-4-phenylthiosemicarbazide undergoes ring closure to form 5-benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol. Adapting this method to introduce an anilino group at position 5 would require substituting the benzyl moiety with a precursor capable of generating the -NH-C₆H₅ substituent.

Optimization Notes :

-

Base : Sodium hydroxide (2N)

-

Temperature : Reflux for 4–6 hours

Functionalization of Pre-formed Triazole Cores

An alternative route involves post-synthetic modification of pre-formed triazole-3-thiols to introduce the anilino group. This two-step approach is exemplified in the synthesis of Schiff base derivatives from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

Cyclization of potassium dithiocarbazinate with hydrazine hydrate yields the amino-substituted triazole. Key steps include:

Condensation with Aniline

The amino group at position 4 can undergo condensation with aniline derivatives to form secondary amines. While the provided sources describe Schiff base formation with aldehydes, analogous reactions with nitrosoarenes or aryl halides could theoretically introduce the anilino group. For example, coupling 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with iodobenzene under Ullmann conditions might yield the target compound.

Hypothetical Reaction Pathway :

-

Coupling Reagent : Copper(I) iodide, ligand (e.g., phenanthroline)

-

Solvent : DMSO or DMF

-

Temperature : 100–120°C

-

Characterization : Expected shifts in ¹H-NMR for N-CH aromatic protons (δ 7.5–8.7 ppm).

Comparative Analysis of Synthetic Routes

The table below contrasts the two primary methodologies based on reaction complexity, yield, and feasibility for scaling:

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Controlling the position of substituents during cyclization remains a critical challenge. For instance, alkaline conditions may favor the formation of 4-aryl over 5-aryl derivatives, necessitating careful selection of hydrazide and isothiocyanate partners.

Introduction of the Anilino Group

Direct incorporation of the anilino moiety during cyclization is hindered by the limited reactivity of aryl isothiocyanates. Alternative strategies, such as palladium-catalyzed coupling or nucleophilic aromatic substitution, require further exploration.

Spectral Characterization and Validation

Successful synthesis of this compound would be confirmed through:

Analyse Chemischer Reaktionen

5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as sodium borohydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include various substituted triazoles and thiol derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Development

Building Block in Organic Synthesis

5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for functionalization through various chemical reactions such as oxidation, reduction, and substitution, facilitating the development of novel derivatives with enhanced properties.

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Conversion to sulfoxides or sulfones | Sulfoxide derivatives |

| Reduction | Conversion of thione to thiol | Thiol derivatives |

| Substitution | Electrophilic aromatic substitution | Substituted triazoles |

Biological Applications

Antimicrobial Properties

One of the most notable applications of this compound is its antimicrobial activity. Studies have shown that it exhibits significant antibacterial and antifungal properties against a range of pathogens including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves the inhibition of bacterial growth through interactions with specific enzymes or proteins .

Antimicrobial Activity Data

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 μg/mL |

| Staphylococcus aureus | 17 | 16 μg/mL |

| Candida albicans | 14 | 64 μg/mL |

Antioxidant Activity

The compound has also demonstrated strong antioxidant properties, effectively scavenging free radicals. In comparative studies using DPPH and ABTS assays, it showed superior activity compared to other triazole derivatives.

Antioxidant Activity Results

| Assay Type | IC50 Value (μg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Medicinal Chemistry

Potential Anticancer Agent

Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been highlighted in various research articles, indicating its potential as a lead compound for anticancer drug development .

Industrial Applications

Corrosion Inhibitors and Dyes

In industrial settings, this compound is being explored for its use as a corrosion inhibitor and dye. Its unique chemical structure allows it to form stable complexes with metal ions, making it suitable for protecting metal surfaces from oxidative damage.

Study on Antimicrobial Efficacy

A study conducted by Gumrukcuoglu et al. evaluated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. The results indicated that certain derivatives exhibited enhanced activity compared to traditional antibiotics .

Study on Antioxidant Properties

Another study assessed the antioxidant capabilities of this compound using multiple assays. The findings confirmed its effectiveness in reducing oxidative stress markers in vitro, suggesting potential therapeutic applications for oxidative stress-related diseases .

Wirkmechanismus

The mechanism of action of 5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. For example, it may inhibit the synthesis of ergosterol in fungal cells, leading to cell death . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Substituent Effects

The biological and physicochemical properties of triazole-3-thiols are highly dependent on substituents. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Electrochemical Behavior: Substituents significantly alter redox potentials. The phenyl and anilino groups in the target compound may confer intermediate redox activity.

- Solubility : Halogenated or nitro-substituted analogs (e.g., Yucasin) are more lipophilic, whereas Schiff base derivatives exhibit polar surfaces, affecting their pharmacokinetic profiles .

Biologische Aktivität

5-Anilino-4-phenyl-4H-1,2,4-triazole-3-thiol, a member of the triazole family, has garnered attention for its diverse biological activities. This compound features a triazole ring with a thione group and phenyl substituents, contributing to its potential in medicinal chemistry and various applications in biological research.

Overview of Biological Activities

This compound has been studied for several biological activities, including:

- Antimicrobial Activity : It exhibits significant antibacterial and antifungal properties.

- Antioxidant Activity : The compound has demonstrated effective free radical scavenging capabilities.

- Anticancer Potential : Preliminary studies suggest it may have cytotoxic effects against certain cancer cell lines.

Antimicrobial Properties

The antimicrobial action of this compound is believed to involve the inhibition of bacterial growth through interaction with specific enzymes or proteins. Similar compounds have shown effectiveness against various bacterial strains, suggesting a comparable mechanism for this compound.

Antioxidant Mechanism

In antioxidant assays such as the DPPH and ABTS tests, this compound demonstrated superior scavenging ability compared to other triazole derivatives. For instance, it exhibited an IC50 value of in the DPPH assay and in the ABTS assay . This suggests that the compound can effectively neutralize free radicals, potentially mitigating oxidative stress in biological systems.

Antimicrobial Studies

Research has indicated that this compound possesses notable antibacterial properties. In one study, it was tested against common pathogens such as Escherichia coli and Staphylococcus aureus, showing significant inhibition zones in agar diffusion tests. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics.

Antioxidant Activity Assessment

A comparative study evaluated the antioxidant potential of this compound against other triazoles. The results highlighted its efficacy as a free radical scavenger through both DPPH and ABTS assays . These findings were further supported by quantitative structure–activity relationship (QSAR) models that identified key structural features contributing to its antioxidant activity.

Cytotoxicity Evaluation

In cytotoxicity assays involving human cancer cell lines (e.g., MDA-MB-231 breast cancer cells), this compound exhibited an IC50 value above , indicating low toxicity towards normal cells while maintaining potential anticancer activity . This suggests a favorable therapeutic index for further development.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Antioxidant Efficacy | IC50 (DPPH) | IC50 (ABTS) |

|---|---|---|---|---|

| This compound | Significant | High | ||

| 4-amino-5-(pyridyl)-triazole | Moderate | Moderate | ||

| Other Triazole Derivatives | Variable | Variable | Varies | Varies |

Q & A

Q. What are the standard synthetic routes for 5-anilino-4-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives?

The compound is typically synthesized via condensation reactions in basic media. For example, 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (a structural analog) is formed by reacting 2-isonicotinoyl-N-phenylhydrazinecarbothioamide under alkaline conditions, followed by alkylation or Mannich base derivatization to yield substituted products . Optimization of reaction parameters (e.g., solvent, temperature, molar ratios) is critical for high yields.

Q. Which spectroscopic methods are used to confirm the structure of this compound?

Structural confirmation relies on a combination of ¹H NMR , IR spectroscopy , and elemental analysis . For instance, 5-(((5-amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazole-3-thiol derivatives were characterized by ¹H NMR (δ 12.71 ppm for the thiol proton) and IR absorption bands corresponding to N–H and C=S groups . Elemental analysis data (e.g., C: 40.98%, N: 26.06%) must align with theoretical values within acceptable error margins .

Q. How are alkylated derivatives of this triazole-thiol synthesized?

Alkylation involves reacting the thiol group with bromoalkanes in propan-2-ol under reflux. For example, S-alkyl derivatives are obtained by boiling the thiol precursor with bromoalkanes for 2 hours, followed by crystallization from methanol. NaOH is often used to deprotonate the thiol and facilitate nucleophilic substitution .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or IR spectra (e.g., unexpected splitting or missing peaks) are addressed by heteronuclear correlation experiments (2D NMR) or computational validation . For example, DFT calculations can predict vibrational frequencies (IR) or chemical shifts (NMR), which are compared to experimental data to confirm assignments .

Q. How are reaction conditions optimized for high-yield synthesis of Mannich base derivatives?

Optimization involves systematic variation of parameters:

- Solvent polarity : Methanol or ethanol enhances solubility of intermediates.

- Temperature : 60–80°C accelerates imine formation without side reactions.

- Catalyst : Trace acetic acid improves Mannich reaction efficiency. Reaction progress is monitored via TLC, and purified products are recrystallized to ≥95% purity .

Q. What methods predict the biological activity of triazole-thiol derivatives?

Molecular docking and ADME analysis are employed. For example, S-alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives were docked into target proteins (e.g., enzymes or receptors) using AutoDock Vina. Pharmacokinetic properties (e.g., LogP, bioavailability) are predicted via SwissADME .

Q. How do electronic effects of substituents influence reactivity in triazole-thiol derivatives?

Electron-withdrawing groups (e.g., –NO₂, –Cl) increase the acidity of the thiol proton, enhancing nucleophilic substitution rates. Conversely, electron-donating groups (e.g., –OCH₃) stabilize the thiolate anion, favoring alkylation. Hammett σ constants and DFT-calculated partial charges guide substituent selection .

Q. Can DFT calculations validate experimental spectral data for novel derivatives?

Yes. For 4-(p-tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, DFT (B3LYP/6-311G**) optimized geometries matched X-ray data. Calculated IR and NMR spectra showed <5% deviation from experimental values, confirming structural accuracy .

Methodological Considerations

- Contradiction Management : Conflicting spectral or elemental data require cross-validation via alternative techniques (e.g., LC-MS for molecular weight confirmation) .

- Scale-Up Challenges : Pilot-scale synthesis demands solvent recycling and controlled exothermic reactions (e.g., slow addition of alkylating agents) to maintain safety and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.